2-Ethyl-1-pentanoylpiperidine
Description
2-Ethyl-1-pentanoylpiperidine is a piperidine derivative characterized by an ethyl group at the 2-position and a pentanoyl group at the 1-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal and synthetic chemistry due to their versatility in drug design, catalytic applications, and material science. Key properties inferred from its structure include moderate lipophilicity (logP ~2.5–3.5) and a molecular weight of approximately 225 g/mol, though experimental validation is needed .
Properties
CAS No. |
53662-17-2 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(2-ethylpiperidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C12H23NO/c1-3-5-9-12(14)13-10-7-6-8-11(13)4-2/h11H,3-10H2,1-2H3 |
InChI Key |
SGYFBSPUNFOHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCCCC1CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-pentanoylpiperidine typically involves the reaction of piperidine with 2-ethylpentanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-1-pentanoylpiperidine may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-pentanoylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Ethyl-1-pentanoylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-pentanoylpiperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Ethyl-1-pentanoylpiperidine with structurally related compounds from the evidence:
Key Observations :
- Toxicity: Nitro-containing analogs (e.g., 2-Ethyl-1-nitroanthraquinone) exhibit higher toxicity due to nitro group reactivity, whereas piperidine derivatives are generally safer .
- Pharmacological Potential: Fluorophenyl-substituted analogs () show serotonin receptor affinity, suggesting that 2-Ethyl-1-pentanoylpiperidine could be optimized for neurological targets .
Physicochemical and Pharmacokinetic Properties
Notes:
- The pentanoyl group enhances lipid solubility but may reduce aqueous solubility compared to ester-containing analogs .
- Nitroanthraquinones are associated with genotoxicity, limiting their therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
